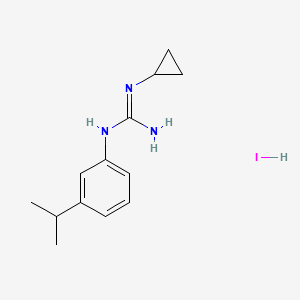
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, also known as CP-94,253, is a potent and selective antagonist of the NMDA receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide is a selective antagonist of the NMDA receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the NMDA receptor, 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide can modulate neuronal excitability and reduce the risk of excitotoxicity and neurodegeneration.
Biochemical and physiological effects:
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of protein kinase C activity, and the reduction of oxidative stress and inflammation in the brain. It has also been shown to enhance the expression of neurotrophic factors, such as BDNF, which play a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its hydrophilic nature and rapid metabolism limit its bioavailability and require the use of high doses and frequent administration.
Future Directions
There are several future directions for research on 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, including the development of more potent and selective NMDA receptor antagonists, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide may help to optimize its dosing and administration in clinical settings.
Synthesis Methods
The synthesis of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide involves several steps, including the reaction of 2-cyclopropylguanidine with 2,3-dihydro-1H-inden-5-ylcarboxaldehyde, followed by cyclization and subsequent reaction with hydroiodic acid to form the hydroiodide salt of the compound.
Scientific Research Applications
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.HI/c14-13(15-11-6-7-11)16-12-5-4-9-2-1-3-10(9)8-12;/h4-5,8,11H,1-3,6-7H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFGHAKDMNVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=NC3CC3)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)

![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)